2-(4,4-Difluorocyclohexyl)prop-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Difluorocyclohexyl)prop-2-enoicacid is an organic compound with the molecular formula C9H12F2O2 and a molecular weight of 190.1872 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group attached to a prop-2-enoic acid moiety. It is a white, water-soluble solid that is used in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid typically involves the reaction of 4,4-difluorocyclohexyl derivatives with prop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4-Difluorocyclohexyl)prop-2-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(4,4-Difluorocyclohexyl)prop-2-enoicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to trigger conformational changes in proteins, affecting their activity. This compound can establish hydrophobic interactions with surrounding residues, leading to the rearrangement of protein structures and influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Similar in structure but with an acetic acid moiety instead of prop-2-enoic acid.
4,4-Difluorocyclohexaneacetic acid: Another closely related compound with slight variations in the cyclohexyl group.
Uniqueness
2-(4,4-Difluorocyclohexyl)prop-2-enoicacid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12F2O2 |
---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-(4,4-difluorocyclohexyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h7H,1-5H2,(H,12,13) |
InChI-Schlüssel |
LBNABXGZYJGNIR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1CCC(CC1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.